molecular formula C11H19N3O2S2 B7049369 N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine

N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine

Cat. No.: B7049369
M. Wt: 289.4 g/mol
InChI Key: KZHVIHUAISLVAZ-UHFFFAOYSA-N
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Description

N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl chlorides in the presence of triethylamine can yield pyrazolylthiadiazole derivatives .

Mechanism of Action

The mechanism of action of N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine involves its interaction with molecular targets and pathways within cells. Thiadiazole derivatives are known to inhibit enzymes involved in DNA replication, such as dihydrofolate reductase (DHFR) . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and bacteria. Additionally, the compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, further enhancing its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S2/c1-2-3-5-14(8-11-7-12-13-17-11)10-4-6-18(15,16)9-10/h7,10H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHVIHUAISLVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CN=NS1)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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